2-pyridin-4-yl-1H-indole-3-carbaldehyde
Overview
Description
2-pyridin-4-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that combines the structural features of both pyridine and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the pyridine ring adds further chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . The pyridine ring can be introduced through various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 2-pyridin-4-yl-1H-indole-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-yl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions
Major Products
Oxidation: 2-pyridin-4-yl-1H-indole-3-carboxylic acid
Reduction: 2-pyridin-4-yl-1H-indole-3-methanol
Substitution: Various substituted indole and pyridine derivatives
Scientific Research Applications
2-pyridin-4-yl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde:
Pyridine-3-carbaldehyde: Lacks the indole moiety, which reduces its biological activity compared to 2-pyridin-4-yl-1H-indole-3-carbaldehyde.
Uniqueness
This compound is unique due to the combination of the indole and pyridine rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOIBQSZZQGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378028 | |
Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590390-88-8 | |
Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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